
7-Cyano-1-fluorosulfonyloxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Cyano-1-fluorosulfonyloxynaphthalene (CFSN) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CFSN is a naphthalene derivative that is commonly used as a fluorescent probe in biochemical and physiological studies.
Wirkmechanismus
7-Cyano-1-fluorosulfonyloxynaphthalene functions as a fluorescent probe by undergoing a photo-induced electron transfer (PET) process. In the absence of a target molecule, 7-Cyano-1-fluorosulfonyloxynaphthalene is in a non-fluorescent state due to the quenching effect of the cyano group. However, when 7-Cyano-1-fluorosulfonyloxynaphthalene interacts with a target molecule, the cyano group is displaced, resulting in the activation of the fluorophore and the emission of fluorescence.
Biochemical and Physiological Effects:
7-Cyano-1-fluorosulfonyloxynaphthalene has been shown to have minimal effects on the biochemical and physiological processes of cells and tissues. It does not interfere with the activity of enzymes or affect the viability of cells. Additionally, 7-Cyano-1-fluorosulfonyloxynaphthalene has been shown to be non-toxic and non-carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-Cyano-1-fluorosulfonyloxynaphthalene as a fluorescent probe is its high sensitivity and selectivity. It can detect low concentrations of target molecules with high accuracy. Additionally, 7-Cyano-1-fluorosulfonyloxynaphthalene is easy to use and can be applied to a wide range of research applications.
However, there are also limitations to the use of 7-Cyano-1-fluorosulfonyloxynaphthalene. One of the main limitations is its limited photostability. 7-Cyano-1-fluorosulfonyloxynaphthalene is prone to photobleaching, which can affect the accuracy of the results. Additionally, 7-Cyano-1-fluorosulfonyloxynaphthalene is sensitive to pH changes, which can affect its fluorescence intensity.
Zukünftige Richtungen
There are several future directions for research on 7-Cyano-1-fluorosulfonyloxynaphthalene. One potential direction is the development of more photostable derivatives of 7-Cyano-1-fluorosulfonyloxynaphthalene. This would improve the accuracy and reliability of the results obtained from experiments using 7-Cyano-1-fluorosulfonyloxynaphthalene as a fluorescent probe.
Another potential direction is the application of 7-Cyano-1-fluorosulfonyloxynaphthalene in the study of protein-ligand interactions. 7-Cyano-1-fluorosulfonyloxynaphthalene has been shown to be effective in detecting protein-protein interactions, and it may also be useful in the study of protein-ligand interactions.
Finally, the use of 7-Cyano-1-fluorosulfonyloxynaphthalene in live-cell imaging is an area of future research. 7-Cyano-1-fluorosulfonyloxynaphthalene has been shown to be effective in detecting protein-protein interactions in vitro and in vivo, and it may also be useful in the study of protein dynamics in living cells.
Conclusion:
In conclusion, 7-Cyano-1-fluorosulfonyloxynaphthalene is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various research fields. Its high sensitivity and selectivity make it an effective fluorescent probe for the study of protein-protein interactions, protein-ligand interactions, and protein dynamics. However, its limited photostability and sensitivity to pH changes are limitations that need to be addressed. Future research on 7-Cyano-1-fluorosulfonyloxynaphthalene should focus on the development of more photostable derivatives, the application of 7-Cyano-1-fluorosulfonyloxynaphthalene in live-cell imaging, and the study of protein-ligand interactions.
Synthesemethoden
The synthesis of 7-Cyano-1-fluorosulfonyloxynaphthalene involves the reaction of 7-nitro-1-naphthol with sulfur trioxide and hydrogen fluoride in the presence of a catalyst. The resulting product is then reacted with cyanide to produce 7-Cyano-1-fluorosulfonyloxynaphthalene. This method has been reported to yield high purity and a good yield of 7-Cyano-1-fluorosulfonyloxynaphthalene.
Wissenschaftliche Forschungsanwendungen
7-Cyano-1-fluorosulfonyloxynaphthalene is a versatile compound that has been widely used as a fluorescent probe in various research fields. One of its primary applications is in the study of protein-protein interactions. 7-Cyano-1-fluorosulfonyloxynaphthalene has been used to detect and quantify protein-protein interactions in vitro and in vivo. Additionally, 7-Cyano-1-fluorosulfonyloxynaphthalene has been used to study the structure and function of proteins, as well as the dynamics of protein folding.
Eigenschaften
IUPAC Name |
7-cyano-1-fluorosulfonyloxynaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FNO3S/c12-17(14,15)16-11-3-1-2-9-5-4-8(7-13)6-10(9)11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZWAZOUGOVCQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C#N)C(=C1)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Cyano-1-fluorosulfonyloxynaphthalene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

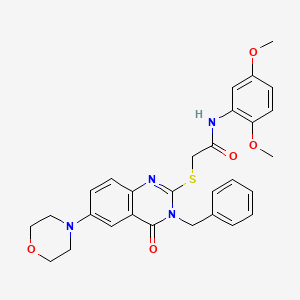
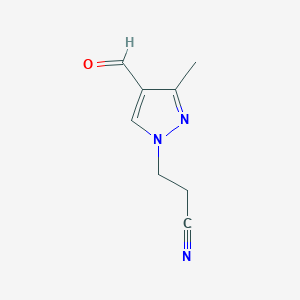
![N-methyl-N-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide](/img/structure/B2570164.png)
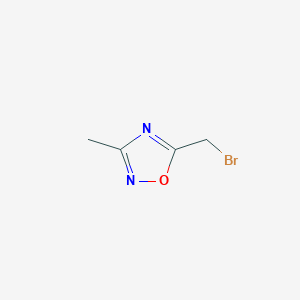
![2-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2570166.png)
![3-phenethyl-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2570168.png)
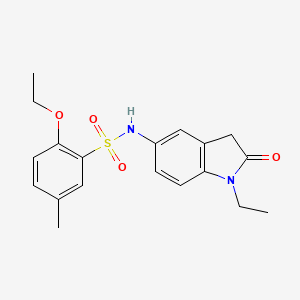
![propyl 4-{[7-(2-amino-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2570170.png)

![5-(ethylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2570174.png)

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B2570178.png)
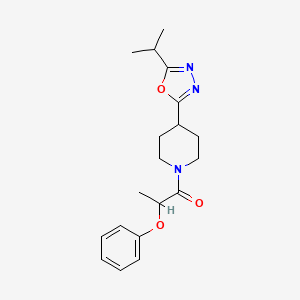
![2-[(Oxan-4-yl)amino]acetamide hydrochloride](/img/structure/B2570180.png)